molecular formula C10H10ClNO3 B12926107 Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate CAS No. 87428-19-1

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate

Cat. No.: B12926107
CAS No.: 87428-19-1
M. Wt: 227.64 g/mol
InChI Key: AMXPJUJCONKLPD-UHFFFAOYSA-N
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Description

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of carbamic acid and is characterized by the presence of a chlorophenyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with methyl 2-oxoethylcarbamate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chlorophenyl isocyanate+methyl 2-oxoethylcarbamateMethyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate\text{3-chlorophenyl isocyanate} + \text{methyl 2-oxoethylcarbamate} \rightarrow \text{this compound} 3-chlorophenyl isocyanate+methyl 2-oxoethylcarbamate→Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and phenyl derivatives.

Scientific Research Applications

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and herbicides due to its potential insecticidal properties.

Mechanism of Action

The mechanism of action of Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl methylcarbamate
  • 2-chloroethyl methylcarbamate
  • 3,4-dichlorophenyl methylcarbamate

Uniqueness

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate is unique due to its specific structural features, such as the presence of the 3-chlorophenyl group and the oxoethyl moiety

Properties

CAS No.

87428-19-1

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl N-[2-(3-chlorophenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)12-6-9(13)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,14)

InChI Key

AMXPJUJCONKLPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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